![molecular formula C16H21N3O4S B2496578 N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893339-00-9](/img/structure/B2496578.png)
N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, often involves the reaction of suitable amines with sulfonyl chlorides or other sulfonating agents. A study by Irshad et al. (2016) describes the synthesis of ethylated sulfonamides by reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, followed by treatment with various alkyl/aralkyl halides, which could be analogous to the synthesis pathway of the target compound (Irshad et al., 2016).
Molecular Structure Analysis
Structural analysis of sulfonamide derivatives is typically performed using spectroscopic techniques such as IR, NMR, and mass spectrometry. The study by Sarojini et al. (2015) on sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives provides insights into the conformational preferences and hydrogen bonding patterns, which are relevant for understanding the molecular structure of N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide (Sarojini et al., 2015).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives with various chemical agents highlights their potential for diverse chemical transformations. Ghorbani-Vaghei and Veisi (2010) explored the catalytic applications of sulfonamides for the synthesis of benzimidazoles and benzodiazepines, suggesting that similar methodologies could apply to the target compound for functional group modifications or ring expansions (Ghorbani‐Vaghei & Veisi, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of sulfonamide derivatives. Studies focusing on specific sulfonamides, like those by Kumar et al. (2012) on a bromo-substituted pyrimidine derivative, offer valuable data on crystal packing, hydrogen bonding interactions, and physical state, which are pertinent for comprehending the physical characteristics of the compound (Kumar et al., 2012).
Chemical Properties Analysis
The chemical properties of N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, such as acidity/basicity, reactivity towards nucleophiles/electrophiles, and stability under various conditions, can be inferred from studies like those by Asha et al. (2010), which examine the reactivity and potential anticancer activity of substituted pyrimidines, providing insight into the compound's behavior in biological systems and its stability under physiological conditions (Asha et al., 2010).
Scientific Research Applications
Sulfonamide Applications in Therapeutics and Biotechnology
Sulfonamides have been pivotal in the development of a wide array of therapeutic agents due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The primary sulfonamide moiety is integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors, among others. Novel drugs incorporating sulfonamide groups, such as apricoxib and pazopanib, show significant antitumor activity, underscoring the ongoing need for novel sulfonamides in drug development aimed at selective therapeutic targets (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Capacity and Environmental Interactions
Sulfonamides also play a role in assessing antioxidant capacities through various assays, demonstrating the versatility of sulfonamide compounds beyond their antimicrobial properties. For instance, sulfonamide-based assays like the ABTS and DPPH tests are employed in evaluating the antioxidant activity of different substances, reflecting the chemical diversity and applicability of sulfonamides in environmental and food sciences (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Impact and Analytical Methods
The presence of sulfonamides in the environment, a consequence of their widespread use in human and veterinary medicine, has raised concerns regarding microbial resistance and human health. Analytical methods, including capillary electrophoresis, have been developed to detect and analyze sulfonamides in various matrices, addressing environmental and health-related issues stemming from their persistence and bioactivity in non-clinical settings (Hoff & Kist, 2009).
Biodegradation and Remediation
Emerging research focuses on the biodegradation of sulfonamides, highlighting the environmental resilience and adaptability of microbial communities to antibiotic contamination. Studies on bacteria capable of degrading sulfonamide antibiotics suggest new avenues for bioremediation strategies, aiming to mitigate the ecological impact of these compounds (Deng, Li, & Zhang, 2018).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information about this compound, it’s difficult to provide a detailed safety analysis .
Future Directions
properties
IUPAC Name |
N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-5-19(11-13-9-7-6-8-10-13)24(22,23)14-12(2)17(3)16(21)18(4)15(14)20/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOIUAGCSDKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.